molecular formula C22H28N2 B5122412 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine

1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine

Cat. No. B5122412
M. Wt: 320.5 g/mol
InChI Key: NVJASHAARYNZFK-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used extensively in scientific research due to its unique chemical and pharmacological properties.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has been extensively used in scientific research as a tool to study the central nervous system. It acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This property makes 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine a valuable tool for investigating the role of serotonin in various physiological and pathological conditions such as depression, anxiety, and addiction.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine involves its binding to the 5-HT1B and 5-HT2C receptors, leading to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, neuronal excitability, and synaptic plasticity, ultimately leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine are complex and depend on various factors such as dose, route of administration, and individual differences. Some of the reported effects of 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine include increased locomotor activity, decreased anxiety-like behavior, and altered food intake. 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has also been shown to modulate the activity of various neurotransmitter systems such as dopamine, norepinephrine, and acetylcholine.

Advantages and Limitations for Lab Experiments

1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has several advantages for lab experiments, including its selectivity for specific serotonin receptors, well-characterized pharmacological properties, and ease of synthesis. However, 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine also has some limitations, such as its potential for off-target effects, variability in response across different species, and limited availability of high-quality research-grade material.

Future Directions

There are several future directions for the research on 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine. One area of interest is the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of more selective and potent 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine analogs that can be used as tools for studying the serotonin system. Additionally, the use of 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine in combination with other drugs or therapies may provide new insights into the complex interactions between neurotransmitter systems.

Synthesis Methods

The synthesis of 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 1,2,3,4-tetrahydro-2-naphthalenylamine in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The purity and yield of 1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine can be improved by optimizing the reaction conditions and purification methods.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2/c1-17-6-5-9-22(18(17)2)24-14-12-23(13-15-24)21-11-10-19-7-3-4-8-20(19)16-21/h3-9,21H,10-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJASHAARYNZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine

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